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Compound of Interest

Compound Name: UNC2025 hydrochloride

Cat. No.: B2484027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the publicly available preclinical

data for UNC2025 hydrochloride, a potent, orally bioavailable dual inhibitor of MER tyrosine

kinase (MERTK) and FMS-like tyrosine kinase 3 (FLT3). The information is compiled and

presented to support further research and development efforts in oncology and other relevant

fields.

Executive Summary
UNC2025 is a small molecule tyrosine kinase inhibitor with sub-nanomolar potency against

MERTK and FLT3.[1][2] Preclinical investigations have demonstrated its efficacy in various

cancer models, particularly in acute leukemia.[3][4] The compound exhibits favorable

pharmacokinetic properties, including high oral bioavailability and a half-life suitable for in vivo

studies in murine models.[3][4] Mechanistically, UNC2025 inhibits the phosphorylation of

MERTK and FLT3, leading to the downregulation of key pro-survival signaling pathways,

induction of apoptosis, and inhibition of proliferation in cancer cells.[2][3]

Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies of

UNC2025.

Table 1: In Vitro Kinase and Cellular Potency
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Target/Cell Line Assay Type IC50 / Ki Value Reference

MER (Cell-free) Kinase Assay 0.74 nM [1]

FLT3 (Cell-free) Kinase Assay 0.8 nM [1]

Axl (Cell-free) Kinase Assay 14 nM [1]

Tyro3 (Cell-free) Kinase Assay 17 nM [1]

MERTK Kinase Assay (Ki) 0.16 nM [4]

697 (B-ALL) Mer Phosphorylation 2.7 nM [1]

Molm-14 (AML) Flt3 Phosphorylation 14 nM [4]

Primary Leukemia

Samples
Cell Viability Median IC50: 2.38 µM [4]

Table 2: In Vivo Pharmacokinetic Parameters in Mice
Parameter Value Dosing Reference

Clearance 9.2 mL/min/kg 3 mg/kg (IV) [2][4]

Half-life (t½) 3.8 hours 3 mg/kg (IV) [3][4]

Oral Bioavailability 100% 3 mg/kg [3][4]

Cmax (Oral) 1.6 µM 3 mg/kg [2]

Tmax (Oral) 0.50 hours 3 mg/kg [2]

AUClast (Oral) 9.2 h*µM 3 mg/kg [2]

Table 3: In Vivo Efficacy in Leukemia Xenograft Models
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Model Treatment Outcome Reference

697 B-ALL Xenograft
50 or 75 mg/kg

UNC2025 (oral, daily)

Dose-dependent

reduction in tumor

burden

[2]

697 B-ALL Xenograft
50 or 75 mg/kg

UNC2025 (oral, daily)

Increased median

survival (34 and 70

days, respectively, vs.

26 days for vehicle)

[2]

NOMO-1 AML

Xenograft
UNC2025

Increased median

survival (37 days vs.

15.5 days for vehicle)

[3]

Patient-Derived AML

Xenograft

75 mg/kg UNC2025

(oral, daily)
Disease regression [3]

697 B-ALL Xenograft
75 mg/kg UNC2025 +

1 mg/kg Methotrexate

Increased sensitivity

to methotrexate
[3]

Experimental Protocols
This section details the methodologies for key preclinical experiments performed with

UNC2025.

In Vitro Assays
3.1.1 Cellular Kinase Inhibition Assays (Phosphorylation)

Objective: To determine the potency of UNC2025 in inhibiting MERTK and FLT3

phosphorylation in cancer cell lines.

Cell Lines: 697 (B-ALL) and Molm-14 (AML, Flt3-ITD positive) cells were commonly used.[4]

Protocol:

Cells were cultured to sub-confluency and then treated with varying concentrations of

UNC2025 or vehicle (DMSO) for 1 hour.[2][4]
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To stabilize phosphoproteins, cultures were treated with a phosphatase inhibitor (e.g.,

pervanadate) for a short duration (e.g., 3-10 minutes) before cell lysis.[4]

Cells were lysed, and protein concentrations were determined.

The target proteins (MERTK or FLT3) were immunoprecipitated from the cell lysates.

Phosphorylated and total protein levels were detected by Western blot analysis using

specific antibodies.[4]

Densitometry was used to quantify the relative levels of phosphorylated protein, and IC50

values were calculated.[4]

3.1.2 Cell Viability and Proliferation Assays

Objective: To assess the effect of UNC2025 on the viability and growth of cancer cells.

Methodology: Assays such as MTT reduction were utilized.[3]

Protocol:

Cells were seeded in 96-well plates at a density of approximately 3x10⁵ cells/mL.[3]

Cells were treated with a range of UNC2025 concentrations or vehicle for specified

durations (e.g., 6, 24, 48, or 72 hours).[2][3]

For MTT assays, the MTT reagent was added to each well and incubated to allow for the

formation of formazan crystals by metabolically active cells.

A solubilization solution was added to dissolve the formazan crystals.

The absorbance was measured using a microplate reader at a wavelength of 570 nm.

Cell viability was expressed as a percentage relative to the vehicle-treated control, and

IC50 values were determined.

3.1.3 Colony Formation Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC5354980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354980/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5354980/
https://bio-protocol.org/exchange/minidetail?id=537440&type=30
https://bio-protocol.org/exchange/minidetail?id=537440&type=30
https://pmc.ncbi.nlm.nih.gov/articles/PMC4148167/
https://bio-protocol.org/exchange/minidetail?id=537440&type=30
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2484027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Objective: To evaluate the long-term proliferative capacity and clonogenic survival of cancer

cells following UNC2025 treatment.

Methodology: Soft agar or methylcellulose-based assays were performed.[3][4]

Protocol:

For AML cell lines, cells were cultured in a layer of 0.35% soft agar overlaid with medium

containing UNC2025 or vehicle.[4] For ALL cell lines, cells were pre-treated with UNC2025

for 48 hours, and then viable cells were cultured in methylcellulose.[3]

The medium and compounds were refreshed periodically (e.g., 3 times per week).[4]

Plates were incubated for 14 days to allow for colony formation.[3]

Colonies were stained (e.g., with crystal violet) and counted. A colony is typically defined

as a cluster of 50 or more cells.

The percentage of colony formation relative to the vehicle control was calculated.

In Vivo Assays
3.2.1 Pharmacokinetic Studies

Objective: To determine the pharmacokinetic profile of UNC2025 in mice.

Animal Model: Male mice were used.[4]

Protocol:

UNC2025 was formulated for intravenous (e.g., 5% DMSO, 5% solutol in normal saline)

and oral administration.[4]

A single dose of UNC2025 (e.g., 3 mg/kg) was administered via intravenous injection or

oral gavage.[2][4]

Blood samples were collected at various time points post-administration.

Plasma concentrations of UNC2025 were quantified using LC-MS/MS.
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Pharmacokinetic parameters such as clearance, half-life, Cmax, Tmax, and bioavailability

were calculated using appropriate software.

3.2.2 Leukemia Xenograft Models

Objective: To evaluate the anti-tumor efficacy of UNC2025 in vivo.

Animal Models: Immunocompromised mice such as NOD/SCID/gamma (NSG) were used.[4]

Protocol:

Human leukemia cell lines (e.g., 697 B-ALL cells expressing luciferase) or patient-derived

AML cells were inoculated into mice, typically via tail vein injection to establish orthotopic

xenografts.[1]

Treatment with UNC2025 (e.g., 50 or 75 mg/kg) or vehicle was initiated either shortly after

inoculation (to model minimal residual disease) or after disease establishment.[1]

UNC2025 was administered once daily via oral gavage.[4]

Tumor burden was monitored using methods like bioluminescence imaging for luciferase-

expressing cells or flow cytometry for human CD45+ cells in peripheral blood, bone

marrow, and spleen.[1]

Animal survival was monitored, and median survival times were calculated.

3.2.3 Pharmacodynamic Studies

Objective: To confirm target engagement and inhibition of downstream signaling in vivo.

Protocol:

Leukemic mice were treated with a single oral dose of UNC2025 (e.g., 3 mg/kg).[4]

At a specified time point post-dosing (e.g., 30 minutes), bone marrow was collected.[4]

Bone marrow cells were lysed, and MERTK was immunoprecipitated.
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Phosphorylated and total MERTK levels were assessed by Western blot to confirm target

inhibition.[4]

Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling

pathways affected by UNC2025 and a general workflow for its preclinical evaluation.
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Caption: UNC2025 inhibits MERTK/FLT3 signaling pathways.
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Caption: General workflow for preclinical evaluation of UNC2025.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b2484027?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2484027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2484027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

